![molecular formula C7H9FO5S B2940317 (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one CAS No. 2503155-32-4](/img/structure/B2940317.png)
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one is a useful research compound. Its molecular formula is C7H9FO5S and its molecular weight is 224.2. The purity is usually 95%.
BenchChem offers high-quality (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Synthesis of Biobased Polyesters
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one may play a role in the development of novel biobased materials, similar to the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce biobased furan polyesters. This approach utilizes biobased rigid diols for polyester synthesis, suggesting potential for creating sustainable materials with specific physical properties through enzymatic methods (Jiang et al., 2014).
Hydroxymethylfurfural (HMF) Production
The chemical structure of (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one, which includes a furan ring, suggests relevance in the context of HMF production. HMF and its derivatives, including furfural and 2,5-furandicarboxylic acid (FDCA), are critical bio-based chemicals for the production of fuels and bulk chemicals from biomass resources, indicating a potential application in sustainable chemistry and bio-refinery processes (Teong et al., 2014).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The structure of (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one suggests its potential as a biomass-derived furanic compound. Research on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) highlights the versatility of these compounds in producing a variety of chemicals through hydrogenation, rearrangement, and C–O hydrogenolysis reactions. This indicates a broader application in converting oxygen-rich biomass derivatives into valuable chemicals (Nakagawa et al., 2013).
Synthesis of Hydrocyclopenta[1,2-b]furan Derivatives
Research involving the synthesis of hydrocyclopenta[1,2-b]furan derivatives with various side chains at the 3a-position reveals the potential for (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one in synthesizing chiral resolving agents and other chemically active molecules. This suggests its utility in organic synthesis and the development of new pharmaceutical agents or chiral molecules (Zhong et al., 2005).
Electropolymerization and Conducting Polymers
Given its furanic core, (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one might be relevant in the field of conducting polymers. Research on the electropolymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to produce electrochromic conducting polymers demonstrates the potential application of furanic compounds in creating materials with low redox switching potentials and high stability in the conducting state (Sotzing et al., 1996).
Propriétés
IUPAC Name |
(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCZGNUIOUWEKX-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

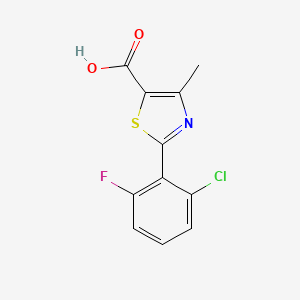
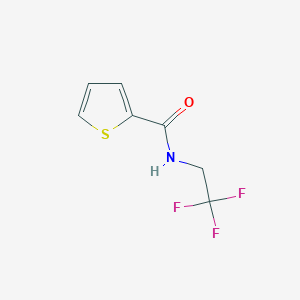
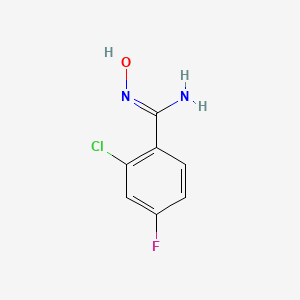
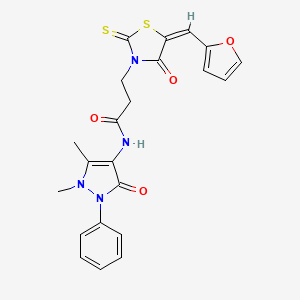
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)
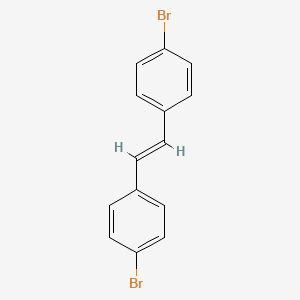
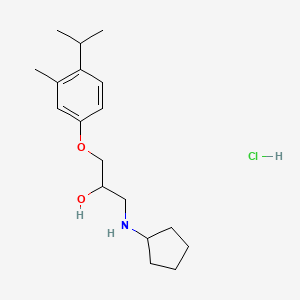
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)
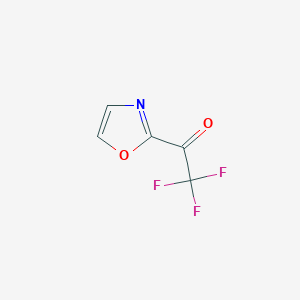
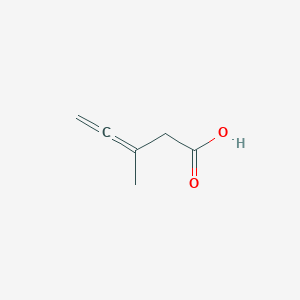
![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)